2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonate esters, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical and biochemical applications to modify and functionalize target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethane-1-sulfonyl chloride: This compound is similar in structure but lacks the chlorine atom on the benzyl group.
Benzenesulfonyl chloride: A simpler compound with a similar sulfonyl chloride functional group but without the ethane-1-oxy linkage.
Uniqueness
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and selectivity characteristics. This makes it particularly useful in applications where precise chemical modifications are required .
Properties
Molecular Formula |
C9H10Cl2O3S |
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Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c10-9-3-1-8(2-4-9)7-14-5-6-15(11,12)13/h1-4H,5-7H2 |
InChI Key |
NHNRMBYJAWADNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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